5-フルオロ-2-(ピペリジン-4-イル)ピリミジン

説明

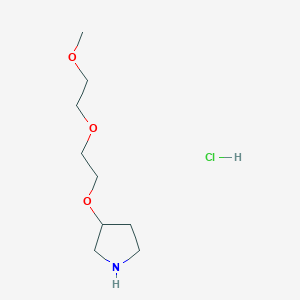

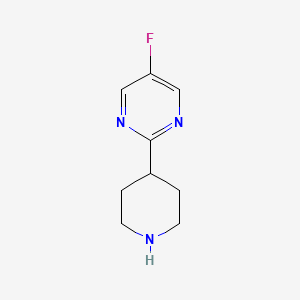

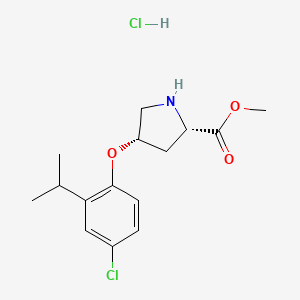

“5-Fluoro-2-(piperidin-4-yl)pyrimidine” is a chemical compound with the molecular formula C9H12FN3. It is used in the preparation of potent deoxycytidine kinase inhibitors .

Synthesis Analysis

The synthesis of “5-Fluoro-2-(piperidin-4-yl)pyrimidine” involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-(piperidin-4-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . The pyrimidine ring is substituted at position 2 with a fluorine atom and at position 4 with a piperidine ring.科学的研究の応用

キナーゼ阻害

この化合物は、細胞の成長と代謝を制御するために重要な、潜在的なキナーゼ阻害剤を合成するための出発物質として使用されてきました .

抗癌活性

この化合物の革新的な誘導体は、抗癌活性について評価されており、特定の癌細胞株に対して有効性を示しています .

創薬

この化合物の構造の一部であるピペリジン核は、創薬、特に構造活性相関研究において重要な役割を果たしています .

癌治療におけるフッ素化ピリミジン

5-フルオロウラシル (5-FU) のようなフッ素化ピリミジンは、癌の治療に広く使用されています。 直接言及されていませんが、5-フルオロ-2-(ピペリジン-4-イル)ピリミジンのような化合物は、そのフッ素化学を通じてこの分野に貢献する可能性があります .

作用機序

Target of Action

The primary target of 5-Fluoro-2-(piperidin-4-yl)pyrimidine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and proliferation, making it a key target in the treatment of various cancers .

Mode of Action

5-Fluoro-2-(piperidin-4-yl)pyrimidine interacts with its target by inhibiting the activity of the serine/threonine-protein kinase B-raf . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and proliferation .

Biochemical Pathways

The action of 5-Fluoro-2-(piperidin-4-yl)pyrimidine affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in a variety of cellular functions, including cell growth and survival . By inhibiting the serine/threonine-protein kinase B-raf, 5-Fluoro-2-(piperidin-4-yl)pyrimidine disrupts this pathway, leading to altered cell growth and proliferation .

Pharmacokinetics

Piperidine derivatives, which include 5-fluoro-2-(piperidin-4-yl)pyrimidine, are known to exhibit a wide range of biological activities and are used in the production of various drugs . These properties suggest that 5-Fluoro-2-(piperidin-4-yl)pyrimidine likely has favorable ADME properties that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine’s action are primarily related to its inhibition of the serine/threonine-protein kinase B-raf . This inhibition disrupts the PI3K signaling pathway, leading to changes in cell growth and proliferation . These changes can result in the death of cancer cells, thereby contributing to the compound’s anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(piperidin-4-yl)pyrimidine. It is known that the efficacy of piperidine derivatives can be influenced by various factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes

将来の方向性

The future directions for “5-Fluoro-2-(piperidin-4-yl)pyrimidine” could involve further exploration of its potential as a deoxycytidine kinase inhibitor . Additionally, given the broad therapeutic potential of fluorinated pyrimidines , there may be opportunities to investigate its use in other medical applications.

生化学分析

Biochemical Properties

5-Fluoro-2-(piperidin-4-yl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves thymidylate synthase, an enzyme critical for DNA synthesis. The fluorine atom in 5-Fluoro-2-(piperidin-4-yl)pyrimidine enhances its binding affinity to thymidylate synthase, leading to the inhibition of this enzyme’s activity . Additionally, this compound has been shown to interact with DNA topoisomerase 1, an enzyme involved in DNA replication and transcription . The interaction with DNA topoisomerase 1 results in the stabilization of the enzyme-DNA complex, thereby preventing the relaxation of supercoiled DNA and inhibiting cell proliferation .

Cellular Effects

The effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Fluoro-2-(piperidin-4-yl)pyrimidine induces apoptosis by activating the intrinsic apoptotic pathway . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and tumor growth . Furthermore, 5-Fluoro-2-(piperidin-4-yl)pyrimidine has been shown to alter gene expression by inhibiting RNA and DNA-modifying enzymes, resulting in the suppression of oncogenes and the activation of tumor suppressor genes .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-2-(piperidin-4-yl)pyrimidine involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of thymidylate synthase and DNA topoisomerase 1 . The binding of 5-Fluoro-2-(piperidin-4-yl)pyrimidine to thymidylate synthase results in the formation of a stable enzyme-inhibitor complex, thereby blocking the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . Additionally, the interaction with DNA topoisomerase 1 leads to the stabilization of the enzyme-DNA complex, preventing the relaxation of supercoiled DNA and inhibiting DNA replication . These interactions collectively contribute to the antiproliferative and cytotoxic effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-(piperidin-4-yl)pyrimidine is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to the accumulation of DNA damage and the activation of DNA repair mechanisms . In in vitro and in vivo studies, long-term treatment with 5-Fluoro-2-(piperidin-4-yl)pyrimidine has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine vary with different dosages in animal models. At low doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, 5-Fluoro-2-(piperidin-4-yl)pyrimidine can induce toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without inducing severe toxicity . These findings highlight the importance of optimizing the dosage of 5-Fluoro-2-(piperidin-4-yl)pyrimidine to maximize its therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

5-Fluoro-2-(piperidin-4-yl)pyrimidine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes metabolic transformation to produce active metabolites that contribute to its anticancer activity . The primary metabolic pathway involves the hydroxylation of the piperidine ring, followed by conjugation with glucuronic acid . These metabolic transformations enhance the solubility and excretion of 5-Fluoro-2-(piperidin-4-yl)pyrimidine, thereby reducing its toxicity . Additionally, the interaction with cytochrome P450 enzymes can influence the metabolic flux and levels of various metabolites, further modulating the biological activity of 5-Fluoro-2-(piperidin-4-yl)pyrimidine .

Transport and Distribution

The transport and distribution of 5-Fluoro-2-(piperidin-4-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, 5-Fluoro-2-(piperidin-4-yl)pyrimidine can bind to intracellular proteins, such as thymidylate synthase and DNA topoisomerase 1, to exert its biological effects . The distribution of 5-Fluoro-2-(piperidin-4-yl)pyrimidine within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes . These factors collectively determine the localization and accumulation of 5-Fluoro-2-(piperidin-4-yl)pyrimidine in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-Fluoro-2-(piperidin-4-yl)pyrimidine plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and RNA-modifying enzymes . The presence of targeting signals and post-translational modifications can direct 5-Fluoro-2-(piperidin-4-yl)pyrimidine to specific nuclear compartments, such as the nucleolus and chromatin . These interactions facilitate the inhibition of thymidylate synthase and DNA topoisomerase 1, leading to the suppression of DNA replication and transcription . Additionally, the subcellular localization of 5-Fluoro-2-(piperidin-4-yl)pyrimidine can influence its stability and degradation, further modulating its biological activity .

特性

IUPAC Name |

5-fluoro-2-piperidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMZRTRYVXITLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)

![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)

![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)

![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)

![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)

![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)